molecular formula C16H11Cl2NO B2551593 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile CAS No. 338964-81-1

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile

Cat. No.: B2551593
CAS No.: 338964-81-1
M. Wt: 304.17
InChI Key: NRGQTYVITZDXHR-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile is an organic compound that features a nitrile group, a ketone group, and two aromatic rings with chlorine substituents

Scientific Research Applications

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and oxidation steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanoic acid.

    Reduction: Formation of 2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenyl isocyanate
  • 2,3-Dichlorophenylpiperazine
  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol

Uniqueness

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile is unique due to its specific combination of functional groups and structural features. The presence of both a nitrile and a ketone group, along with the dichlorophenyl moiety, imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-14-8-4-7-13(16(14)18)12(10-19)9-15(20)11-5-2-1-3-6-11/h1-8,12H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGQTYVITZDXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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